2,6-Dichlorohept-4-en-3-one
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Overview
Description
2,6-Dichlorohept-4-en-3-one is an organic compound characterized by the presence of two chlorine atoms attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorohept-4-en-3-one typically involves the chlorination of hept-4-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 2 and 6 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at a temperature range of 0-25°C to control the reactivity and selectivity of the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as iron(III) chloride can enhance the efficiency of the chlorination process. Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorohept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dichlorohept-4-enoic acid.
Reduction: Formation of 2,6-dichloroheptan-4-ol.
Substitution: Formation of 2,6-dihydroxyhept-4-en-3-one or 2,6-diaminohept-4-en-3-one.
Scientific Research Applications
2,6-Dichlorohept-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichlorohept-4-en-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of enzymatic activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzaldehyde: Similar in structure but with a benzene ring instead of a heptene backbone.
2,6-Dichlorotoluene: Contains a toluene backbone with chlorine substituents.
2,6-Dichlorophenol: Features a phenol group with chlorine atoms at the 2 and 6 positions.
Uniqueness
2,6-Dichlorohept-4-en-3-one is unique due to its heptene backbone, which imparts distinct chemical properties compared to aromatic compounds like 2,6-dichlorobenzaldehyde. The presence of the double bond in the heptene chain also allows for additional reactivity and functionalization options, making it a versatile compound for various applications.
Properties
CAS No. |
86004-24-2 |
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Molecular Formula |
C7H10Cl2O |
Molecular Weight |
181.06 g/mol |
IUPAC Name |
2,6-dichlorohept-4-en-3-one |
InChI |
InChI=1S/C7H10Cl2O/c1-5(8)3-4-7(10)6(2)9/h3-6H,1-2H3 |
InChI Key |
QVZVOPZDYZUZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)C(C)Cl)Cl |
Origin of Product |
United States |
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